Pomarose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

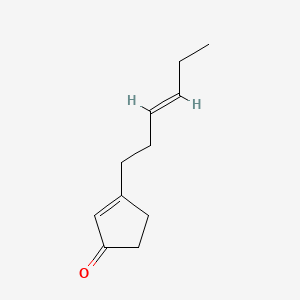

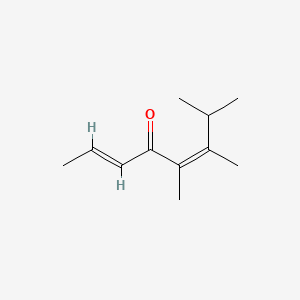

Pomarose, also known by its IUPAC name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, is a high-impact captive odorant patented by Givaudan. It is a double-unsaturated ketone that does not occur naturally. This compound is renowned for its powerful fruity rose odor with nuances of apples, plums, and raisins .

Preparation Methods

Pomarose was synthesized for structural curiosity and found to possess superior fruity, rosy odor characteristics. The synthesis involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne, which affords ethyl 2,3,4-trimethylpent-2-enoate. This intermediate is then transformed into the target molecule by a Grignard reaction with propen-1-ylmagnesium bromide via in situ enolization .

Chemical Reactions Analysis

Pomarose, being a double-unsaturated ketone, can undergo various chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: It can be reduced to form alcohols or alkanes.

Scientific Research Applications

Pomarose has been extensively used in the field of perfumery due to its unique and powerful odor profile. It has been incorporated into various perfumes such as Be Delicious for Men, Unforgivable, 1 Million, CK Free, Legend, Unforgivable Woman, and John Galliano . Beyond perfumery, its applications in other scientific fields are limited due to its primary use as a fragrance compound.

Mechanism of Action

The mechanism by which Pomarose exerts its effects is primarily olfactory. The compound interacts with olfactory receptors in the nasal epithelium, which then send signals to the brain, resulting in the perception of its characteristic fruity rose odor. The molecular targets are the olfactory receptors, and the pathways involved are those related to olfactory signal transduction .

Comparison with Similar Compounds

Pomarose is similar to other compounds like damascones, which also possess fruity and floral odor characteristics. this compound is unique due to its specific odor profile that includes nuances of apples, plums, and raisins. Other similar compounds include damascenone and ionones, which also have floral and fruity notes but differ in their specific odor nuances and chemical structures .

Properties

CAS No. |

357650-26-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one |

InChI |

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9- |

InChI Key |

QWRGOHMKGNCVAC-KQHSAVHASA-N |

Isomeric SMILES |

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C |

Canonical SMILES |

CC=CC(=O)C(=C(C)C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

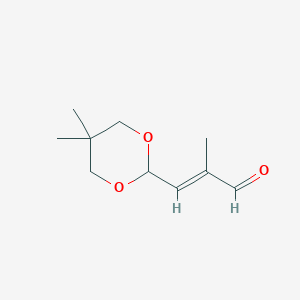

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)